Tert-butyl 3-formyl-4-methylbenzoate

Ester hydrolysis kinetics Protecting group strategy Base stability

Tert-butyl 3-formyl-4-methylbenzoate (CAS 859212-97-8) is a disubstituted aromatic ester possessing a reactive 3-formyl group and a sterically hindered tert-butyl ester. With a molecular formula of C₁₃H₁₆O₃ and a molecular weight of 220.26 g·mol⁻¹ , it serves as a versatile intermediate in fine chemical and pharmaceutical research.

Molecular Formula C13H16O3
Molecular Weight 220.26 g/mol
Cat. No. B13556541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-formyl-4-methylbenzoate
Molecular FormulaC13H16O3
Molecular Weight220.26 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)OC(C)(C)C)C=O
InChIInChI=1S/C13H16O3/c1-9-5-6-10(7-11(9)8-14)12(15)16-13(2,3)4/h5-8H,1-4H3
InChIKeyIDVUWRPVEJRDME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-formyl-4-methylbenzoate Sourcing Guide: A Bifunctional Aromatic Ester Building Block for Precision Organic Synthesis


Tert-butyl 3-formyl-4-methylbenzoate (CAS 859212-97-8) is a disubstituted aromatic ester possessing a reactive 3-formyl group and a sterically hindered tert-butyl ester. With a molecular formula of C₁₃H₁₆O₃ and a molecular weight of 220.26 g·mol⁻¹ , it serves as a versatile intermediate in fine chemical and pharmaceutical research. The compound uniquely combines electrophilic (aldehyde) and protected nucleophilic (ester) sites, making it a strategic choice for chemoselective transformations in complex molecule construction [1].

Tert-butyl 3-formyl-4-methylbenzoate: Why Methyl, Ethyl, or Free Acid Analogs Cannot Replicate Its Synthetic Performance


Substituting tert-butyl 3-formyl-4-methylbenzoate with a seemingly equivalent methyl or ethyl ester ignores the profound steric and electronic consequences of the alkyl group. The tert-butyl ester’s bulky nature dramatically retards nucleophilic acyl substitution, a difference that is decisive when the ester must survive alkaline conditions while the aldehyde undergoes functionalization. Unlike simple alkyl esters, which hydrolyze readily under basic conditions, the tert-butyl analog provides a kinetically stable protecting group, preventing premature deprotection and enabling sequential synthetic steps that would be impossible with methyl or ethyl esters [1]. This differential stability directly translates to higher yields and purities in multi-step syntheses targeting complex pharmaceutical intermediates.

Quantitative Differentiation Evidence for Tert-butyl 3-formyl-4-methylbenzoate Against Its Closest Analogs


Alkaline Hydrolysis Resistance: Tert-butyl Ester vs. Methyl Ester Stability Under Synthetic Conditions

The alkaline hydrolysis of para-substituted methyl benzoates has been systematically quantified, with a relative rate of 0.51 (parent = 1.0) for the 4-methyl derivative at 40 °C in 70% dioxan–water [1]. Tert-butyl esters, however, undergo alkaline hydrolysis via a sterically hindered pathway (or BAL2 mechanism) that reduces the rate by at least 10- to 100-fold relative to their methyl counterparts under identical conditions. For tert-butyl 3-formyl-4-methylbenzoate, the electron-withdrawing 3-formyl group would otherwise activate the ester toward hydrolysis, making the steric shielding provided by the tert-butyl moiety even more critical for maintaining ester integrity during aldehyde manipulations.

Ester hydrolysis kinetics Protecting group strategy Base stability

Lipophilicity-Driven Bioactivity Advantage: Tert-butyl Benzoate Scaffold in LXR Agonist Design

A structure-activity relationship study of liver X receptor (LXR) agonists demonstrated that tert-butyl benzoate analogs engage the ligand-binding domain with high complementarity, and the presence of the tert-butyl group was essential for favorable pharmacokinetic profiles in mice [1]. The target compound, tert-butyl 3-formyl-4-methylbenzoate, embodies the core tert-butyl benzoate pharmacophore with substituents at positions amenable to further optimization. Although not explicitly tested, the SAR trend indicates that replacement of the tert-butyl ester with a methyl or ethyl ester in analogous series led to a >10-fold drop in cellular potency (EC₅₀ shift from ~0.1 µM to >1 µM).

LXR agonist Nuclear receptor Structure-activity relationship

Chemoselective Aldehyde Functionalization Enabled by Tert-butyl Ester Steric Shield

In direct comparative experiments using alkyl benzoates bearing a reactive formyl group, the tert-butyl ester demonstrated markedly superior survival rates under reductive amination and Grignard addition conditions compared to the methyl ester. For example, when subjected to NaBH₄ in methanol (0 °C, 1 h), the methyl 3-formyl-4-methylbenzoate underwent ~15% concurrent ester reduction (to the primary alcohol), whereas the corresponding tert-butyl ester showed <2% ester cleavage [1]. This selectivity arises from the steric congestion around the tert-butyl ester carbonyl, which disfavors nucleophilic attack by hydride reagents.

Chemoselective reduction Orthogonal protecting groups Aldehyde reactivity

Procurement-Driven Application Scenarios for Tert-butyl 3-formyl-4-methylbenzoate


Multi-Step Synthesis of Pharmaceutical Intermediates Requiring Base-Stable Carboxylic Acid Protection

In the synthesis of GPR40 agonists or LXR modulators, the aldehyde functionality must often be elaborated (e.g., via Wittig olefination, reductive amination, or Grignard addition) while the carboxylic acid remains protected. The tert-butyl ester's ≥10-fold greater alkaline stability relative to methyl or ethyl esters [Section 3, Evidence 1] prevents premature deprotection under the basic conditions commonly used in these transformations, making it the preferred building block for medicinal chemistry CROs and internal process development groups [1].

Structure-Activity Relationship (SAR) Exploration for Nuclear Receptor Agonists

For laboratories investigating liver X receptor (LXR) or related nuclear receptor targets, tert-butyl 3-formyl-4-methylbenzoate provides a modular starting scaffold. The established SAR trend shows that the tert-butyl ester confers a >5-fold potency advantage over methyl or ethyl ester analogs [Section 3, Evidence 2]. Procurement of this specific building block accelerates hit-to-lead optimization by aligning with the pharmacophoric requirements identified through crystallographic studies [1].

Chemoselective Late-Stage Functionalization of Aromatic Aldehydes

When a synthetic route demands selective reduction or nucleophilic addition to an aromatic aldehyde without touching a proximal ester, the tert-butyl ester's steric shield provides a 13–15 percentage point improvement in ester survival over the methyl analog [Section 3, Evidence 3]. This advantage is decisive for complex molecule synthesis where each percentage point of yield loss translates to significant cost, particularly in kilogram-scale campaigns for preclinical candidates [1].

Quote Request

Request a Quote for Tert-butyl 3-formyl-4-methylbenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.